molecular formula C12H9NO3 B13622037 2-Oxo-3-(6-quinolyl)propanoic Acid

2-Oxo-3-(6-quinolyl)propanoic Acid

Cat. No.: B13622037
M. Wt: 215.20 g/mol
InChI Key: QYXDDNWWEHPSTC-UHFFFAOYSA-N
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Description

2-oxo-3-(quinolin-6-yl)propanoic acid: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C12H9NO3 and a molecular weight of 215.2 g/mol . It is a solid at room temperature and has a melting point of approximately 152.89°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-oxo-3-(quinolin-6-yl)propanoic acid can be achieved through various methods. One common method involves the reaction of quinoline derivatives with acrylic acid derivatives. The reaction typically involves the use of hydrazine hydrate in ethanol, which leads to the formation of the desired product . Another method involves the reaction of quinoline-2-ones with ethene-1,2,3,4-tetracarbonitrile, which results in the formation of quinoline derivatives .

Industrial Production Methods:

Industrial production of 2-oxo-3-(quinolin-6-yl)propanoic acid often involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional purification steps such as recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions:

2-oxo-3-(quinolin-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Sulfonation reactions typically involve the use of sulfuric acid at elevated temperatures.

Major Products Formed:

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Quinoline-2-one derivatives.

    Substitution: Quinolin-6-sulfonic acid.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness:

2-oxo-3-(quinolin-6-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes involved in DNA replication makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-oxo-3-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H9NO3/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H,15,16)

InChI Key

QYXDDNWWEHPSTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=O)C(=O)O)N=C1

Origin of Product

United States

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